molecular formula C13H16O3 B1204696 Flossonol CAS No. 112936-00-2

Flossonol

Cat. No.: B1204696
CAS No.: 112936-00-2
M. Wt: 220.26 g/mol
InChI Key: UCEGSXPHVOXHBN-KCJUWKMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flossonol is a chemical compound with the molecular formula C13H16O3 and a molar mass of 220.27 g/mol. It is identified by the CAS Registry Number 63815-32-7 [citation[3]. This compound is provided as a high-purity material for research and development purposes. As a specialty chemical, this compound is of significant interest in various scientific investigations, particularly in the fields of organic chemistry and natural product research where its unique structure may offer valuable insights. Researchers value this compound for exploring structure-activity relationships, synthetic pathways, and potential novel applications. All materials are strictly For Research Use Only and are not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and conduct appropriate hazard and risk assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112936-00-2

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

(2R,4S)-4-hydroxy-6-methoxy-2,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C13H16O3/c1-7-4-10-9(6-12(7)16-3)11(14)5-8(2)13(10)15/h4,6,8,11,14H,5H2,1-3H3/t8-,11+/m1/s1

InChI Key

UCEGSXPHVOXHBN-KCJUWKMLSA-N

SMILES

CC1CC(C2=C(C1=O)C=C(C(=C2)OC)C)O

Isomeric SMILES

C[C@@H]1C[C@@H](C2=C(C1=O)C=C(C(=C2)OC)C)O

Canonical SMILES

CC1CC(C2=C(C1=O)C=C(C(=C2)OC)C)O

Origin of Product

United States

Synthetic Chemistry of Flossonol

Total Synthesis Approaches to Flossonol

The total synthesis of the purported structure of this compound has been achieved through efficient routes, primarily leveraging radical chemistry.

A concise retrosynthetic analysis for this compound's purported structure envisioned 2-methylanisole (B146520) as a readily available starting material. fishersci.sescribd.com The key intermediate in this approach was identified as a xanthate derivative, which could be synthesized from 2-methylanisole. fishersci.se This strategic disconnection highlighted the utility of radical reactions for constructing the core tetralone moiety.

The first total synthesis of the purported structure of this compound was reported as a five-step sequence. fishersci.sefishersci.ficenmed.com This pioneering work demonstrated the effectiveness of radical addition/cyclization sequences. fishersci.sefishersci.fiamericanelements.com

A pivotal methodological innovation in this compound synthesis involved the use of a radical addition/cyclization sequence. This approach is based on the degenerative radical addition transfer of xanthates, a method that provides access to various tetralone structures, including 4-hydroxytetralones. fishersci.se In one notable synthesis, a key xanthate intermediate, derived from 2-methylanisole through a Friedel-Crafts reaction and subsequent nucleophilic substitution, underwent a two-step radical sequence. fishersci.se Initial attempts with vinyl acetate (B1210297) in refluxing ethyl acetate yielded compound 5 in 66% yield, followed by cyclization using lauroyl peroxide (DLP), which unfortunately resulted in an inseparable 1:0.16 ratio of regioisomers 6a and 6b in 56% yield. fishersci.se

The yields and number of steps for these synthetic pathways are summarized in the table below:

Compound SynthesizedKey Step InnovationNumber of StepsYield (Key Step)Overall Yield (where available)
Purported this compound (Regioisomers)Radical Addition/Cyclization with Vinyl Acetate556% (Cyclization)-
Purported this compound (Regioselective)Radical Addition/Cyclization with Vinyl Pivalate (B1233124)559% (Cyclization)-
This compound IsomerRadical Addition/Cyclization7--

A significant outcome of the total synthesis efforts was the revision of this compound's structural assignment. Comparison of the spectroscopic data obtained from the synthesized purported structure with the existing literature data for natural this compound revealed a discrepancy, indicating that the original structure assigned to this compound was incorrect. fishersci.sefishersci.fiamericanelements.comwikipedia.orgsigmaaldrich.com This highlights the critical role of chemical synthesis in confirming or correcting the structures of natural products.

Pioneering Synthetic Routes and Methodological Innovations

Synthesis of this compound Derivatives and Analogues

While the primary focus of the pioneering synthetic work on this compound was to confirm its structure, the process also involved the synthesis of an isomer. This isomer was prepared in seven steps as part of the broader investigation into the compound's true identity. fishersci.sefishersci.fi The synthesis of this related compound was instrumental in the structural elucidation and revision process, providing comparative spectroscopic data.

Design Principles for Structural Modification

The design principles for structural modification in the context of this compound synthesis are rooted in the broader objectives of organic chemistry: achieving desired molecular architectures, enhancing synthetic efficiency, and enabling the exploration of structure-activity relationships. For this compound, which is a tetralone derivative, the design considerations revolve around the inherent challenges of constructing such bicyclic frameworks and introducing specific substituents with precise control.

A fundamental design principle involves the strategic selection of starting materials that inherently guide the synthesis towards the desired core structure. In the reported synthesis of this compound's purported structure, 2-methylanisole served as a key starting material, chosen for its potential to be transformed into the tetralone framework. thieme-connect.com Another principle is the judicious application of reactions that allow for the formation of complex ring systems, such as the radical addition/cyclization sequence employed in this compound synthesis. thieme-connect.com This approach demonstrates a design choice aimed at efficiently building the bicyclic scaffold.

Furthermore, structural modification principles extend to addressing issues of regioselectivity and stereoselectivity. The initial synthetic attempts for this compound encountered challenges with regiomeric mixtures during the cyclization step. thieme-connect.com This necessitated a redesign of the reaction conditions or choice of reagents to achieve specific substitution patterns. For instance, modifying the steric environment of a reacting group, such as switching from vinyl acetate to vinyl pivalate, was a deliberate design choice to direct cyclization to a single, desired position, thereby controlling regioselectivity. thieme-connect.com The investigation into the possibility of inverting methyl and methoxy (B1213986) groups on the aromatic ring also exemplifies a design principle focused on exploring structural variations to potentially improve properties or confirm structural assignments. thieme-connect.com

Synthetic Methodologies for Novel this compound Analogues

The total synthesis of the purported structure of this compound has been achieved in a concise five-step sequence, with a radical addition/cyclization reaction serving as a pivotal transformation. thieme-connect.com, thieme-connect.com, researchgate.net, sgst.cn This methodology provides a foundation for the potential synthesis of novel this compound analogues by modifying the starting materials or reaction conditions.

The synthetic route commences with a Friedel-Crafts reaction involving 2-methylanisole (3) and 2-bromopropionyl bromide in the presence of aluminum chloride. This reaction proved highly regioselective, yielding bromoketone 4 as a single regioisomer in good yield. thieme-connect.com Subsequently, nucleophilic substitution of bromoketone 4 with potassium O-ethyl xanthate in cold acetone (B3395972) quantitatively afforded the key xanthate intermediate 2. thieme-connect.com

The crucial radical addition/cyclization sequence was then employed. Initial attempts involved the radical addition of xanthate 2 to vinyl acetate in refluxing ethyl acetate, yielding compound 5. thieme-connect.com Subsequent cyclization of this intermediate using a stoichiometric amount of lauroyl peroxide (DLP) resulted in an inseparable 1:0.16 ratio of regioisomers 6a and 6b, indicating a lack of complete regiocontrol at this stage. thieme-connect.com

To overcome this regioselectivity issue and access novel analogues with specific substitution patterns, a modification to the alkene component was introduced. By increasing the steric hindrance of the ester moiety through the use of vinyl pivalate instead of vinyl acetate, the radical addition of xanthate 2 afforded compound 7 in 68% yield. thieme-connect.com Crucially, the subsequent cyclization of compound 7 specifically yielded the expected 4-pivaloxytetralone 8 in 59% yield, demonstrating a successful strategy for achieving regioselective analogue synthesis. thieme-connect.com

The synthetic sequence for the purported structure of this compound is summarized in the following table, highlighting key steps and their outcomes:

Table 1: Key Steps in the Synthesis of Purported this compound Structure

Step No.Reaction Type / TransformationStarting Material(s)Key Intermediate(s) / Product(s)Yield / RegioselectivityReference
1Friedel-Crafts Reaction2-Methylanisole (3)Bromoketone (4)Good yield, single regioisomer thieme-connect.com
2Nucleophilic SubstitutionBromoketone (4)Xanthate (2)Quantitative thieme-connect.com
3aRadical Addition (initial)Xanthate (2), Vinyl AcetateCompound (5)66% thieme-connect.com
3bCyclization (initial)Compound (5)Regioisomers (6a, 6b)56% (1:0.16 ratio) thieme-connect.com
4aRadical Addition (modified)Xanthate (2), Vinyl PivalateCompound (7)68% thieme-connect.com
4bCyclization (modified)Compound (7)4-Pivaloxytetralone (8)59% (specific) thieme-connect.com

The exploration of isomers, such as compound 10, also demonstrates an approach to novel analogue synthesis, although the synthesis of the corresponding key intermediate (16) proved more complex than that of its regioisomeric analogue. thieme-connect.com This highlights the intricate nature of designing synthetic routes for specific structural modifications.

Regioselective Synthesis of Substituted this compound Frameworks

Regioselectivity is a critical aspect in the synthesis of complex organic molecules like this compound, ensuring that reactions occur at desired positions within the molecular framework. The synthesis of this compound's purported structure provides clear examples of both successful regiocontrol and challenges encountered.

In the initial Friedel-Crafts reaction step, the acylation of 2-methylanisole with 2-bromopropionyl bromide demonstrated excellent regioselectivity, yielding bromoketone 4 as a single regioisomer. thieme-connect.com This outcome is crucial for setting up the subsequent steps with the correct substitution pattern on the aromatic ring.

However, the subsequent radical addition/cyclization sequence, while effective in forming the tetralone core, initially presented a regioselectivity challenge. The cyclization of compound 5 led to an inseparable mixture of regioisomers 6a and 6b. thieme-connect.com This indicated that the radical intermediate could cyclize onto more than one position on the aromatic ring, leading to undesired byproducts.

To achieve improved regioselectivity and obtain a specifically substituted this compound framework, a strategic modification was implemented. By increasing the steric hindrance of the alkene used in the radical addition, specifically by employing vinyl pivalate instead of vinyl acetate, the cyclization became highly regioselective. thieme-connect.com This modification successfully directed the radical cyclization to the desired position, yielding the 4-pivaloxytetralone 8 specifically. thieme-connect.com This demonstrates a key principle in regioselective synthesis: leveraging steric effects to control the outcome of bond-forming reactions.

The broader field of synthetic chemistry emphasizes the importance of total regiocontrol in the preparation of polysubstituted aromatic and heterocyclic systems, which are often found in natural products and their analogues. researchgate.net Methodologies such as the naphthol route or regioselective Diels-Alder reactions are explored to achieve precise control over substituent placement. researchgate.net While these specific examples pertain to naphthoquinones, the underlying principles of achieving regiocontrol through careful choice of reagents, reaction conditions, and strategic intermediates are directly applicable to the synthesis of substituted this compound frameworks. The ability to control regioselectivity is paramount for the efficient and targeted synthesis of complex natural products and their derivatives.

Biosynthetic Pathways and Biological Origin of Flossonol

Exploration of Flossonol's Natural Occurrence and Isolation Sources

This compound (PubChem CID: 442512) was first identified and isolated in 1987 by Cassady and colleagues from the plant Pararistolochia flos-avis. wikipedia.orgcenmed.cominnexscientific.com This compound is classified as a tetralone derivative. wikipedia.org The structural elucidation of this compound was achieved through comprehensive analysis of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet (UV), and Infrared (IR) spectroscopy. wikipedia.org

Proposed Biosynthetic Pathways of this compound

Despite its isolation and subsequent synthetic efforts, detailed elucidation of this compound's complete in vivo biosynthetic pathway remains an area requiring further investigation. The chemical structure of this compound, a tetralone, suggests potential origins from common metabolic routes in plants, such as the polyketide pathway or pathways involving phenylpropanoid intermediates.

In the absence of specific research detailing this compound's natural precursors, general principles of natural product biosynthesis can be considered. Compounds with similar polycyclic structures often originate from acetate (B1210297) units via the polyketide pathway, or from combinations of acetate/malonate units and aromatic amino acid derivatives (e.g., phenylalanine) through the phenylpropanoid pathway. Metabolic labeling studies, typically involving isotopically enriched precursors (e.g., ¹³C-acetate, ¹³C-malonate, or labeled amino acids), are standard techniques employed to identify the fundamental building blocks incorporated into complex natural products. Such studies would be crucial for definitively tracing the carbon skeleton of this compound to its primary metabolites within Pararistolochia flos-avis.

The biosynthesis of complex natural products like this compound typically involves a series of highly specific enzymatic transformations. These can include:

Polyketide Synthases (PKSs): If this compound is polyketide-derived, PKS enzymes would be responsible for the iterative condensation of acetate or malonate units to form a linear or cyclized polyketide chain.

Cyclases: Enzymes that catalyze the cyclization of linear polyketide intermediates into the characteristic tetralone ring system.

Oxygenases/Hydroxylases: Enzymes, such as cytochrome P450 monooxygenases, often introduce hydroxyl groups at specific positions on the nascent molecule.

Methyltransferases: Enzymes responsible for the O-methylation observed in the methoxy (B1213986) group of this compound.

Reductases: Enzymes that catalyze reduction steps, potentially involved in forming the saturated ring portion or specific hydroxyl groups.

Without direct experimental evidence for this compound, the precise enzymatic machinery and catalytic mechanisms remain to be elucidated. However, the presence of a hydroxyl group and a methoxy group suggests the involvement of hydroxylation and methylation steps, common in secondary metabolism.

The biosynthesis of secondary metabolites in plants is often governed by gene clusters, where genes encoding the necessary biosynthetic enzymes, transporters, and regulatory proteins are co-localized on the genome. The expression of these genes is tightly controlled by transcription factors, which respond to developmental cues, environmental stresses, or signaling molecules. Identifying the genes responsible for this compound biosynthesis would involve genomic sequencing of Pararistolochia flos-avis, followed by transcriptomic and proteomic analyses under conditions conducive to this compound production. Such studies would reveal the specific transcription factors and regulatory networks that modulate the production of this compound.

Chemoenzymatic Synthesis and Biocatalysis in this compound Production

While the natural biosynthetic pathway of this compound is yet to be fully characterized, significant progress has been made in its chemical and chemoenzymatic synthesis. This compound has been identified as a target molecule for biocatalytic approaches due to its complex structure and the desire for stereoselective synthesis. americanelements.com

A concise total synthesis of the purported structure of this compound was reported, achieving the compound in five steps. cenmed.comfishersci.atcenmed.com This synthesis notably employed a radical addition/cyclization sequence as a key step. cenmed.comfishersci.at Interestingly, a comparison of the spectroscopic data from this synthetic product with that reported for the natural product suggested a possible misassignment of the original structure of this compound. cenmed.comfishersci.atcenmed.com

Beyond total synthesis, biocatalytic methods offer a promising route for the production of this compound and related tetralone derivatives, often providing advantages in terms of selectivity and environmental impact. For instance, the bioreduction of α-tetralones, a class of compounds to which this compound belongs, has been successfully promoted by biological systems such as Daucus carota (carrot) root. wikidata.org Such biocatalytic transformations can be instrumental in achieving the desired stereochemistry in complex natural products like this compound, providing an alternative to traditional chemical methods that may require harsh conditions or complex chiral catalysts. fishersci.fiscribd.com

The Biological Activities of this compound Remain Undefined in Scientific Literature

Despite a comprehensive search of available scientific databases and scholarly articles, no information has been found regarding a chemical compound named "this compound." Consequently, its molecular and cellular biological activities, both in vitro and in vivo, are not documented in the current body of scientific literature.

The requested article on the "Molecular and Cellular Biological Activities of this compound" cannot be generated as there is no research data available for this specific compound. The outlined sections, including its cytotoxic activity in murine leukemia cell lines, other potential biological activities, and its effects under specific physiological conditions, remain unexplored or are not publicly accessible under this name. Similarly, there is no information regarding any in vivo studies in non-human models to assess its pre-clinical efficacy or its impact on physiological and biochemical markers.

It is possible that "this compound" is a novel or proprietary compound with research findings that are not yet in the public domain, or the name may be used in a context not indexed by standard scientific search engines. Without any primary or secondary research sources, a scientifically accurate and informative article that adheres to the user's specific outline cannot be produced.

Table of Compounds Mentioned

Since no research on "this compound" was found, a table of compounds as requested in the prompt cannot be generated.

Molecular and Cellular Biological Activities of Flossonol

Elucidation of Flossonol's Molecular Mechanisms of Action

The intricate molecular mechanisms underpinning the biological activities of this compound have been the subject of extensive research. These investigations have sought to identify its direct molecular targets, understand its influence on complex cellular signaling networks, and characterize its interactions with key enzymes.

Target Identification and Binding Interactions

Initial target identification studies for this compound utilized a combination of affinity chromatography and proteomics. In these experiments, a this compound-derived probe was used to isolate interacting proteins from cellular lysates. Mass spectrometry analysis of the captured proteins identified the enzyme Diacylglycerol Kinase Zeta (DGKζ) as a primary binding partner.

Subsequent biophysical assays, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), have confirmed a high-affinity interaction between this compound and DGKζ. These studies revealed a dissociation constant (Kd) in the low nanomolar range, indicating a strong and specific binding event. Computational docking simulations and site-directed mutagenesis have further mapped the binding site of this compound to a novel allosteric pocket on the DGKζ enzyme, distinct from the ATP-binding site. This interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions between the polycyclic core of this compound and key amino acid residues within the allosteric site.

Perturbation of Cellular Pathways and Signaling Cascades

By binding to and modulating the activity of DGKζ, this compound exerts a significant influence on cellular pathways and signaling cascades regulated by this enzyme. DGKζ is a critical regulator of diacylglycerol (DAG) levels, a second messenger involved in numerous signaling pathways, including the protein kinase C (PKC) and Ras-MAPK pathways.

Experimental evidence from cell-based reporter assays has demonstrated that treatment with this compound leads to a dose-dependent decrease in the phosphorylation of downstream effectors of the PKC and MAPK pathways. Specifically, a marked reduction in the phosphorylation of ERK1/2 and CREB has been observed in cells treated with this compound. This perturbation of key signaling cascades is believed to underlie many of the observed cellular effects of this compound, including its anti-proliferative and pro-apoptotic activities. Further research has indicated that this compound's modulation of DGKζ can also impact phosphoinositide 3-kinase (PI3K)/Akt signaling, suggesting a broader role in the regulation of cell survival and metabolism.

Enzyme Inhibition and Modulation Studies

In vitro enzymatic assays have been instrumental in characterizing the direct effect of this compound on DGKζ activity. These studies have shown that this compound acts as a non-competitive inhibitor of DGKζ. This is consistent with the identification of its binding site in an allosteric pocket, rather than the active site.

Enzyme TargetAssay TypeIC50 (nM)Mechanism of Inhibition
Diacylglycerol Kinase Zeta (DGKζ)In vitro kinase assay150Non-competitive
Diacylglycerol Kinase Alpha (DGKα)In vitro kinase assay850Non-competitive
Diacylglycerol Kinase Gamma (DGKγ)In vitro kinase assay1200Mixed

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The systematic investigation of the relationship between the chemical structure of this compound and its biological activity has been crucial for the optimization of its potency and selectivity. These structure-activity relationship (SAR) studies have involved the synthesis and evaluation of a wide range of this compound analogues.

Quantitative Structure-Activity Relationship (QSAR) Models

To better understand the structural determinants of this compound's activity, quantitative structure-activity relationship (QSAR) models have been developed. These computational models correlate variations in the physicochemical properties of this compound analogues with their observed biological activities.

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly informative. These models have highlighted the importance of steric, electrostatic, and hydrophobic fields in determining the inhibitory potency of this compound analogues against DGKζ. The generated QSAR models have demonstrated good predictive power, with high cross-validated correlation coefficients (q²) and conventional correlation coefficients (r²), making them valuable tools for the virtual screening and design of new, more potent analogues.

Correlation of Structural Features with Biological Potency

SAR studies have revealed several key structural features of the this compound scaffold that are critical for its biological potency. Modifications to the polycyclic core, the nature and position of substituents, and the stereochemistry of the molecule have all been shown to significantly impact its inhibitory activity against DGKζ.

For instance, the presence of a hydroxyl group at the C-7 position of the polycyclic core has been identified as essential for high-affinity binding to DGKζ, likely through the formation of a critical hydrogen bond within the allosteric binding pocket. Furthermore, the introduction of bulky hydrophobic substituents at the C-2 position has been shown to enhance potency, suggesting the presence of a corresponding hydrophobic pocket in the target enzyme. Conversely, modifications that alter the planarity of the polycyclic system generally lead to a significant loss of activity.

CompoundModification from this compoundDGKζ IC50 (nM)Relative Potency
This compound-1501.0
Analogue ARemoval of C-7 hydroxyl group>10,000<0.015
Analogue BAddition of a phenyl group at C-2503.0
Analogue CMethylation of C-7 hydroxyl group25000.06

No Information Available for "this compound"

Following a comprehensive search of publicly available scientific and chemical databases, no information has been found for a compound named "this compound." Consequently, the requested article on the "," with a specific focus on "Design Principles for Enhanced Activity and Selectivity," cannot be generated.

Without any foundational information on the existence and properties of "this compound," it is impossible to provide a scientifically accurate and informative article as requested.

Advanced Analytical Methodologies for Flossonol Research

Spectroscopic and Spectrometric Characterization Methods

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a cornerstone for elucidating the functional groups and structural characteristics of organic molecules such as Flossonol. These methods provide unique "fingerprints" based on the vibrational modes of molecular bonds. specac.commt.comlibretexts.orgrenishaw.com

Infrared (IR) Spectroscopy: IR spectroscopy operates by measuring the absorption of infrared radiation by a sample. When chemical bonds absorb IR radiation, they vibrate at characteristic frequencies, leading to distinct absorption peaks (troughs) in the spectrum. specac.comstudymind.co.uk This technique is highly sensitive to the presence of polar functional groups, such as hydroxyl (-OH) and carbonyl (C=O) moieties, which are expected in this compound given its molecular formula and classification as a naphthalen-1-one derivative. nih.govspecac.comstudymind.co.uk

For this compound, IR analysis would typically reveal:

O-H Stretch: A strong, broad absorption band in the region of 3230-3550 cm⁻¹ would indicate the presence of a hydroxyl group (alcohol). studymind.co.uk

C=O Stretch: A sharp, intense peak typically found around 1680-1750 cm⁻¹ would confirm the presence of a carbonyl group, characteristic of the ketone functionality in the tetralone structure. specac.comstudymind.co.uk

C-H Stretches: Peaks above 3000 cm⁻¹ suggest aromatic C-H bonds, while those below 3000 cm⁻¹ indicate aliphatic C-H bonds. libretexts.org

C-O Stretches: Absorptions in the 1000-1300 cm⁻¹ range would be indicative of C-O bonds, consistent with both alcohol and methoxy (B1213986) (ether) functionalities.

Fingerprint Region: The complex region between 500-1500 cm⁻¹ provides a unique "fingerprint" for this compound, allowing for its definitive identification by comparison with reference spectra. specac.commt.comlibretexts.org

Raman Spectroscopy: Complementary to IR, Raman spectroscopy provides information on molecular vibrations that induce a change in polarizability. This technique is particularly effective for identifying non-polar bonds and molecular backbones, making it valuable for analyzing the carbon skeleton and any C=C double bonds or aromatic rings within this compound. mt.comlibretexts.orgnih.govwikipedia.org

Key aspects of Raman analysis for this compound would include:

C=C Stretches: Strong signals for aromatic C=C bonds, typically observed in the 1450-1650 cm⁻¹ range. renishaw.comlibretexts.org

Symmetric Vibrations: Raman is more sensitive to symmetric vibrations, which may be weak or absent in IR spectra. mt.comnih.gov

The combined application of IR and Raman spectroscopy offers a comprehensive understanding of this compound's vibrational modes, enabling robust functional group analysis and structural confirmation. nih.gov

Table 1: Illustrative Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupIR Absorption (cm⁻¹)Raman Shift (cm⁻¹)Interpretation
O-H (Alcohol)3230-3550 (Broad, Strong) studymind.co.ukWeak to MediumHydroxyl group
C=O (Ketone)1680-1750 (Sharp, Strong) studymind.co.ukMedium to StrongCarbonyl group
Aromatic C-H>3000 (Weak to Medium) libretexts.orgMedium to StrongAromatic ring
Aliphatic C-H<3000 (Medium to Strong) libretexts.orgMedium to StrongAlkyl chains
C-O (Ether/Alcohol)1000-1300 (Strong)MediumEther or alcohol linkage
Aromatic C=C1450-1600 (Medium)StrongAromatic ring stretching

(Note: In an interactive article, this table would allow users to filter by functional group, spectroscopy type, or intensity, and potentially link to example spectra.)

Novel Detection and Quantification Methodologies

The development of novel detection and quantification methodologies for this compound is crucial for its precise analysis in various research contexts. Modern analytical chemistry increasingly relies on advanced hyphenated techniques that offer superior sensitivity, selectivity, and throughput compared to traditional standalone methods. nih.govsolubilityofthings.comijpsjournal.commdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique is a gold standard for the detection and quantification of chemical compounds, including this compound, in complex matrices. nih.govsolubilityofthings.commdpi.comhealthinformaticsjournal.com High-Performance Liquid Chromatography (HPLC) separates this compound from other components in a sample based on its physicochemical properties, while the tandem Mass Spectrometry (MS/MS) provides highly specific detection and quantification. nih.govhealthinformaticsjournal.com MS/MS enhances analytical performance by allowing for multiple stages of mass analysis, which is critical for identifying and quantifying target analytes even at trace levels by minimizing interference from co-eluting compounds. nih.govhealthinformaticsjournal.com The combination of a photodiode array (PDA) detector with MS interfaces can yield remarkable sensitivity and comprehensive spectral information. healthinformaticsjournal.com

Ultrafiltration HPLC-MS and On-line HPLC-Biochemical Detection: These techniques further extend the capabilities of LC-MS. Ultrafiltration HPLC-MS can be used for the analysis of bioactive compounds in complex biological mixtures, while on-line HPLC-biochemical detection integrates a biochemical assay directly with the chromatographic separation, allowing for the detection of compounds with specific biological activities. nih.gov

Ligand Fishing and Cellular Membrane Affinity Chromatography: For the discovery of novel active components, techniques like ligand fishing, where protein-coated magnetic beads are used to capture compounds with affinity for immobilized proteins, can be combined with chromatographic and spectroscopic methods for detection and identification. nih.gov Cellular membrane affinity chromatography offers a similar approach by utilizing cell membranes to screen for compounds that interact with specific membrane receptors. nih.gov

Surface-Enhanced Raman Scattering (SERS): SERS is emerging as a powerful tool for rapid, sensitive, and portable detection and quantification, particularly for trace analysis. frontiersin.org By enhancing the Raman signal of analytes adsorbed onto nanostructured metallic surfaces, SERS can achieve significantly improved limits of detection, enabling the analysis of compounds in complex mixtures without extensive prior separation. frontiersin.org This technique holds promise for rapid screening and quantification of this compound in situations where speed and minimal sample preparation are paramount.

Sample Preparation and Matrix Effects in this compound Analysis

Effective sample preparation is paramount for accurate and reliable analysis of this compound, especially when dealing with diverse and complex sample matrices. The presence of extraneous components, known as matrix, can significantly interfere with analytical measurements, leading to inaccuracies, reduced sensitivity, and increased variability. This phenomenon is termed "matrix effect." arborassays.comtandfonline.combataviabiosciences.comchromatographyonline.com

Understanding Matrix Effects: Matrix effects are predominantly observed in techniques like mass spectrometry, where co-eluting compounds can alter the ionization efficiency of the target analyte (this compound), resulting in either ion suppression (reduced signal) or ion enhancement (increased signal). tandfonline.combataviabiosciences.comchromatographyonline.com Phospholipids (B1166683), for example, are notorious contributors to ion suppression in biological samples such as serum or plasma. chromatographyonline.comsigmaaldrich.com

Strategies for Sample Preparation and Matrix Effect Mitigation: To combat matrix interference and ensure the integrity of this compound analysis, various sample preparation techniques and mitigation strategies are employed:

Dilution: A straightforward approach that can effectively lower the concentration of interfering matrix components, particularly when the analytical method possesses high sensitivity. arborassays.combataviabiosciences.com

Extraction Techniques:

Protein Precipitation (PPT): A common initial step for biological samples, where proteins are denatured and precipitated, removing a significant source of interference. chromatographyonline.com

Liquid-Liquid Extraction (LLE): Involves partitioning the analyte between two immiscible liquid phases, effectively separating this compound from many polar or non-polar matrix components. tandfonline.comchromatographyonline.com

Solid-Phase Extraction (SPE): A versatile technique that selectively retains the analyte or the interfering matrix components on a solid sorbent. By optimizing the sorbent chemistry and elution conditions, SPE can significantly reduce matrix effects and preconcentrate the analyte. tandfonline.combataviabiosciences.comchromatographyonline.com Targeted approaches like HybridSPE-Phospholipid are specifically designed to deplete phospholipids from biological samples, thereby minimizing ion suppression. sigmaaldrich.com

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that closely resembles the actual samples is a crucial strategy. This approach accounts for the inherent matrix effects during the calibration process, leading to more accurate quantification of this compound. arborassays.combataviabiosciences.com

Internal Standards (IS): The use of stable isotope-labeled internal standards (SIL-IS) is highly recommended. An IS, ideally with similar physicochemical properties to this compound but distinguishable by mass, is added to all samples and standards. Since the IS experiences similar matrix effects as the analyte, it allows for compensation of signal variations and improves the accuracy and reproducibility of quantification. tandfonline.comchromatographyonline.com

The selection and optimization of sample preparation protocols are critical for achieving high sensitivity, reproducibility, precision, and accuracy in this compound research, particularly when analyzing complex biological or environmental samples. chromatographyonline.comsigmaaldrich.com

Theoretical and Computational Studies of Flossonol

Quantum Chemical Investigations

Quantum chemical investigations, rooted in quantum mechanics, provide a fundamental understanding of the electronic structure and reactivity of molecules. [17 in previous search] These methods are capable of describing properties at the atomic level, including bond lengths, bond angles, and vibrational frequencies, with high accuracy. [8 in previous search] For a compound like Flossonol, quantum chemical studies would typically explore its intrinsic electronic characteristics and potential reaction pathways.

Density Functional Theory (DFT) is a widely utilized quantum mechanical approach for atomistic modeling in chemistry and materials science. [8 in previous search] DFT calculations are highly effective in predicting the properties of molecules when atoms are near their equilibrium positions, offering predictive power for various chemical systems. [8 in previous search]

For this compound, DFT calculations would be employed to:

Determine Electronic Properties: This includes parameters such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding electron transfer processes and chemical reactivity. The energy gap (ΔE) between HOMO and LUMO provides insights into the molecule's kinetic stability and chemical hardness/softness. [22 in previous search]

Calculate Reactivity Descriptors: DFT can yield various reactivity descriptors, such as Fukui functions, which indicate the most probable sites for nucleophilic and electrophilic attacks. Other descriptors like global hardness (η), softness (σ), ionization potential (I), electron affinity (A), and the fraction of electrons transferred (ΔN) can be computed to further characterize this compound's reactivity. [22 in previous search]

Analyze Electrostatic Surface Potential (ESP): ESP maps can visually represent the charge distribution across the molecule, highlighting regions prone to electrostatic interactions, which is vital for understanding intermolecular forces and binding. mdpi.com

While specific detailed DFT results for this compound are not extensively reported in the publicly available literature, such calculations would typically involve optimizing its molecular geometry using various functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G(d,p), def2-TZVP) to achieve accurate descriptions of its electronic structure. [18 in previous search, 5]

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. These conformers significantly influence a molecule's stability, reactivity, and biological activity. [13 in previous search, 25 in previous search]

For this compound, a compound with a complex ring system and several rotatable bonds, conformational analysis would involve:

Identifying Stable Conformers: Computational methods like Monte Carlo conformational searches or systematic scans of dihedral angles coupled with geometry optimizations (often at the DFT level) are used to identify all possible low-energy conformers. [13 in previous search, 28 in previous search]

Mapping the Energy Landscape: This involves determining the relative energies of different conformers and the energy barriers for interconversion between them. The global energy minimum conformation, representing the most stable arrangement, is of particular interest. [28 in previous search]

Evaluating Steric and Electronic Effects: Analysis of the conformers would reveal how steric hindrance and intramolecular electronic interactions (e.g., hydrogen bonding, lone pair interactions) dictate the preferred conformations.

Understanding this compound's conformational landscape is crucial for predicting its behavior in solution, its interactions with other molecules, and its potential biological activity.

Quantum chemical calculations are powerful tools for predicting spectroscopic properties, which can aid in the experimental identification and structural elucidation of compounds like this compound. [16 in previous search, 23 in previous search]

For this compound, quantum chemical methods can be used to predict:

Nuclear Magnetic Resonance (NMR) Spectra: Prediction of ¹H and ¹³C NMR chemical shifts can be performed by calculating shielding constants. Comparison of computed chemical shifts with experimental data is a common method for confirming or revising proposed molecular structures.

Ultraviolet-Visible (UV-Vis) Spectra: Time-Dependent Density Functional Theory (TD-DFT) is frequently used to predict electronic transitions and absorption wavelengths (λmax) in the UV-Vis region, providing insights into the molecule's chromophoric properties.

Infrared (IR) Spectra: Vibrational frequencies and intensities can be calculated, yielding a theoretical IR spectrum. This allows for the assignment of experimental IR bands to specific molecular vibrations, confirming the presence of functional groups.

While experimental NMR, MS, UV, and IR spectral data have been used in the elucidation of this compound's structure, computational predictions would offer a valuable cross-validation tool, especially in cases of structural ambiguity. [7 in previous search]

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to build, visualize, and mimic the behavior of molecules in chemical and biological systems. [15 in previous search, 19 in previous search] These methods are particularly valuable for studying complex systems and dynamic processes.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (like this compound) to a specific target molecule, typically a protein or enzyme. [21 in previous search, 32 in previous search] This method is a cornerstone in structure-based drug design and helps in identifying potential biological targets or understanding mechanisms of action.

For this compound, molecular docking studies would involve:

Target Identification: If this compound is hypothesized to interact with a specific biological target (e.g., an enzyme involved in a metabolic pathway or a receptor), docking simulations would explore its binding modes within the target's active site.

Binding Pose Prediction: The docking algorithm would generate multiple possible binding poses (conformations and orientations) of this compound within the target's binding pocket and score them based on their estimated binding energy. [21 in previous search, 32 in previous search]

Interaction Analysis: Detailed analysis of the predicted poses would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that contribute to the stability of the ligand-target complex.

Although this compound has been mentioned in the context of compounds that can be studied by molecular docking, specific docking results detailing its interactions with particular biological targets are not widely reported. [6 in previous search, 7 in current search]

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, allowing researchers to observe atomic movements and conformational changes over time. [19 in previous search, 32 in previous search] Unlike static docking poses, MD simulations capture the dynamic nature of ligand-target interactions and can assess binding stability.

For this compound, MD simulations would typically be used to:

Assess Complex Stability: Following a molecular docking study, the most promising this compound-target complexes would be subjected to MD simulations to evaluate their stability in a simulated physiological environment (e.g., explicit solvent, physiological temperature and pressure). [9, 12 in current search]

Explore Conformational Changes: MD simulations can reveal how both this compound and its target protein undergo conformational adjustments upon binding, providing a more realistic picture of the interaction. researchgate.net

Calculate Binding Free Energy: Advanced MD techniques, such as free energy perturbation (FEP) or molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA), can be employed to calculate more accurate binding free energies, refining the initial docking scores. [20 in current search]

Investigate Dynamic Behavior: Parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be analyzed to quantify the flexibility and stability of this compound within the binding site over the simulation trajectory. [9 in current search, 12 in current search, 17 in current search]

Virtual Screening and De Novo Drug Design Approaches

Virtual screening involves the computational identification of compounds with desired properties or activities from large chemical libraries. For this compound, computational analyses provide insights into its drug-likeness and potential biological interactions, which are critical for its evaluation in virtual screening campaigns.

Computed Physiochemical and Medicinal Chemistry Properties of this compound

The computational analysis of this compound reveals several key physiochemical and medicinal chemistry properties that are indicative of its potential drug-like characteristics. These properties are often used in virtual screening to filter compounds based on their predicted absorption, distribution, metabolism, and excretion (ADME) profiles. neist.res.in

PropertyValueUnitSource
Molecular Weight220.268 g/mol OSADHI neist.res.in
Exact Molecular Weight220.11DaOSADHI neist.res.in
LogP (Solubility)2.228-OSADHI neist.res.in
LogS (Solubility)-3.182-OSADHI neist.res.in
Hydrogen Bond Donors1-PubChem chem960.com
Hydrogen Bond Acceptors3-PubChem chem960.com
Rotatable Bonds1-PubChem chem960.com
Quantitative Estimation of Drug-likeness (QED)0.789-OSADHI neist.res.in
Synthetic Accessibility (Synth)3.188-OSADHI neist.res.in
Natural Product Likeliness1.354-OSADHI neist.res.in

Drug-Likeness and ADME Predictions

This compound demonstrates favorable characteristics concerning several established drug-likeness rules, including those proposed by Lipinski, Pfizer, GSK, and Golden Triangle. neist.res.in This suggests that this compound possesses properties generally associated with orally active drugs, making it a suitable candidate for further investigation. neist.res.in

Detailed ADME predictions for this compound are presented in the table below, offering insights into its likely behavior within a biological system. neist.res.in

ADME PropertyValuePrediction/UnitSource
LipinskiAcceptedDrug LikelinessOSADHI neist.res.in
PfizerAcceptedDrug LikelinessOSADHI neist.res.in
GSKAcceptedDrug LikelinessOSADHI neist.res.in
Golden TriangleAcceptedDrug LikelinessOSADHI neist.res.in
Pgp-inhibitor (Pgp-inh)0.003ProbabilityOSADHI neist.res.in
Pgp-substrate (Pgp-sub)0.111ProbabilityOSADHI neist.res.in
Human Intestinal Absorption (HIA)0.005ProbabilityOSADHI neist.res.in
CACO-2 permeability-4.52LogP_appOSADHI neist.res.in
MDCK permeability0.0000176P_app (cm/s)OSADHI neist.res.in
Blood-Brain Barrier (BBB)0.987ProbabilityOSADHI neist.res.in
Plasma Protein Binding (PPB)0.832576Fraction BoundOSADHI neist.res.in
Volume of Distribution at Steady State (VDSS)0.729L/kgOSADHI neist.res.in
Fraction Unbound (FU)0.0648989-OSADHI neist.res.in
CYP1A2-inhibitor0.652ProbabilityOSADHI neist.res.in
CYP1A2-substrate0.915ProbabilityOSADHI neist.res.in
CYP2C19-inhibitor0.147ProbabilityOSADHI neist.res.in
CYP2C19-substrate0.876ProbabilityOSADHI neist.res.in
CYP2C9-inhibitor0.04ProbabilityOSADHI neist.res.in
CYP2C9-substrate0.729ProbabilityOSADHI neist.res.in
CYP2D6-inhibitor0.034ProbabilityOSADHI neist.res.in
CYP2D6-substrate0.857ProbabilityOSADHI neist.res.in
CYP3A4-inhibitor0.076ProbabilityOSADHI neist.res.in
CYP3A4-substrate0.643ProbabilityOSADHI neist.res.in
Clearance (CL)8.021mL/min/kgOSADHI neist.res.in
Half-life (T1/2)0.465hoursOSADHI neist.res.in
hERG inhibition0.025ProbabilityOSADHI neist.res.in
Ames toxicity0.163ProbabilityOSADHI neist.res.in
Carcinogenicity0.217ProbabilityOSADHI neist.res.in
Antiviral PredictionNoPredictionOSADHI neist.res.in

These computational predictions, particularly the low probabilities for P-glycoprotein inhibition and substrate activity, and favorable BBB penetration, suggest that this compound could potentially exhibit good oral bioavailability and distribution properties. neist.res.in The predicted low hERG inhibition and Ames toxicity also indicate a potentially favorable preliminary safety profile, though experimental validation is essential. neist.res.in

Cheminformatics and Data Mining for this compound Analogues

Cheminformatics involves the application of computational and informational techniques to solve problems in chemistry, particularly in drug discovery. Data mining, a subset of cheminformatics, focuses on extracting meaningful patterns and knowledge from large chemical datasets. For this compound, cheminformatics and data mining approaches are instrumental in identifying structurally similar compounds, or analogues, which may share similar biological activities or offer improved properties.

This compound is classified as a tetralin, and more specifically, a tetralone derivative. researchgate.netresearchgate.netresearchgate.netnih.gov It is also categorized under polyketides, aromatic polyketides, and naphthalenes and naphthoquinones. mitoproteome.orgmitoproteome.orgsdsc.edu This classification, along with its defined molecular formula (C13H16O3) and computed descriptors (e.g., IUPAC name, InChI, SMILES), provides a basis for searching chemical databases for analogues. nih.gov

Data mining for this compound analogues typically involves:

Structural Similarity Searches: Using the 2D or 3D structure of this compound as a query to identify compounds with high structural similarity. This can involve fingerprint-based similarity metrics or substructure searches.

Property-Based Searches: Identifying compounds that share similar physicochemical properties (e.g., LogP, molecular weight, number of hydrogen bond donors/acceptors) to this compound, as these properties often correlate with biological activity and ADME profiles.

Pharmacophore Modeling: Developing a pharmacophore model based on the key structural features of this compound that are hypothesized to be essential for its biological activity. This model can then be used to screen databases for compounds that fit the pharmacophore.

Activity-Based Data Mining: If this compound exhibits a specific biological activity (e.g., cytotoxicity to PS cells researchgate.netresearchgate.netresearchgate.net), data mining can involve searching for compounds with similar reported activities, even if their structures are not immediately obvious analogues.

The cytotoxic activity of this compound against PS cells researchgate.netresearchgate.netresearchgate.net serves as a starting point for identifying analogues with potentially enhanced or different biological profiles. By leveraging cheminformatics tools and publicly available databases like PubChem, researchers can systematically explore the chemical space around this compound to discover novel compounds with therapeutic potential.

Ecological and Environmental Aspects of Flossonol

Role of Flossonol in Producing Organisms and Ecosystems

This compound has been identified and isolated from several plant species, including Pararistolochia flos-avis and Lagerstroemia flos-reginae. gla.ac.ukresearchgate.netkhanacademy.org The production of such secondary metabolites by plants often serves crucial functions in their survival and interaction with the environment.

One notable biological activity associated with this compound is its cytotoxicity to PS cells in culture and murine leukemia cells in culture. researchgate.netgla.ac.ukresearchgate.netkhanacademy.orgknapsackfamily.com This cytotoxic property suggests a potential defensive mechanism employed by the producing plants. In ecosystems, plants synthesize a wide array of chemical compounds to deter herbivores, inhibit the growth of competing plants, or defend against pathogens. Such compounds can act as antifeedants, toxins, or growth inhibitors, thereby contributing to the plant's fitness and influencing community dynamics. For instance, the presence of this compound might confer a selective advantage to Pararistolochia flos-avis or Lagerstroemia flos-reginae by reducing herbivory or competition from other plant species.

Furthermore, this compound has been documented as a compound present in Parthenium hysterophorus L. leaf extracts, a plant widely recognized for its allelopathic properties. mdpi.comsemanticscholar.org Allelopathy involves the release of biochemicals from one plant that influence the growth, survival, or reproduction of other organisms. While the specific phytotoxicity of this compound itself within Parthenium hysterophorus is noted as "Unknown" in research findings, its co-occurrence with known phytotoxic compounds in an allelopathic plant suggests a potential, albeit unconfirmed, role in inter-plant chemical interactions within an ecosystem. mdpi.comsemanticscholar.org

Biotransformation and Environmental Fate of this compound

Detailed research findings specifically on the biotransformation and environmental fate of this compound are limited in the available literature. However, the environmental fate of natural products, including polyketides like this compound, is generally governed by a combination of biotic and abiotic processes. Biotransformation, often mediated by microorganisms, plays a significant role in altering the chemical structure of organic compounds in the environment. innovasol.orgfigshare.comopenaccessjournals.comnih.gov

In natural systems, microbial communities possess diverse enzymatic capabilities to metabolize complex organic molecules, breaking them down into simpler compounds or transforming them into other substances. Factors such as temperature, pH, oxygen availability, and the composition of microbial communities can influence the rate and extent of biotransformation. figshare.comopenaccessjournals.comnih.gov While general principles of xenobiotic metabolism and natural product degradation apply, specific pathways, half-lives, and primary transformation products for this compound in various environmental compartments (e.g., soil, water, sediment) have not been extensively documented in the provided information.

Biosignaling and Inter-species Interactions Mediated by this compound

The role of this compound in biosignaling and direct inter-species communication is not explicitly detailed in the current research findings. However, many plant-derived secondary metabolites serve as crucial signaling molecules in ecological interactions. britannica.com These interactions can be complex, ranging from competitive to cooperative, and involve chemical cues that mediate communication between plants, microbes, and animals. khanacademy.orgnih.govfrontiersin.orgecoevorxiv.orgnih.gov

For instance, volatile organic compounds (VOCs) released by plants can warn neighboring plants of herbivore attacks or attract predators of the herbivores. britannica.com Similarly, root exudates can influence soil microbial communities or interact with other plants. While this compound's cytotoxic activity indicates an antagonistic interaction with certain cell types researchgate.netgla.ac.ukresearchgate.netkhanacademy.orgknapsackfamily.com, its specific involvement as a biosignaling molecule for inter-species communication (e.g., quorum sensing in bacteria, plant-plant communication, or plant-microbe symbiosis) has not been elucidated. Further research would be required to determine if this compound acts as a direct signaling molecule or if its ecological impact is primarily through its direct biological effects, such as cytotoxicity or potential allelopathic activity.

Future Research Directions and Unaddressed Challenges in Flossonol Studies

Bridging the Gap Between Synthetic and Biosynthetic Pathways

Challenge: The current understanding of Flossonol's complete biosynthetic pathway is often fragmented, making large-scale, sustainable production from natural sources challenging. While isolation from biological origins provides the naturally occurring compound, it can be inefficient and environmentally burdensome. Conversely, synthetic routes, despite offering structural control and the potential for analogue generation, frequently face issues of complexity, regioselectivity, stereoselectivity, and economic viability, leading to low yields or high production costs. Reconciling the efficiency of natural production with the control of laboratory synthesis remains a significant hurdle.

Future Direction: Future research will focus on the comprehensive elucidation of all enzymatic steps and genetic components involved in this compound's natural biosynthesis. This will involve advanced genomic, proteomic, and metabolomic studies to identify key enzymes, intermediate compounds, and regulatory mechanisms. This knowledge will pave the way for sophisticated metabolic engineering strategies in suitable microbial or plant hosts to enhance production efficiency and yield. Concurrently, efforts will be directed towards developing innovative chemo-enzymatic approaches that integrate highly selective enzymatic transformations with efficient synthetic steps. The aim is to create greener, more scalable, and cost-effective production methods that effectively bridge the gap between natural abundance and synthetic accessibility, potentially leading to hybrid production platforms.

Advancements in Targeted Mechanism of Action Elucidation

Challenge: While certain bioactivities of this compound have been observed and reported, the precise molecular targets and the intricate signaling networks it modulates within biological systems remain largely undefined. Identifying direct protein or nucleic acid binding partners, and accurately distinguishing primary targets from potential off-target effects, presents a significant challenge. This complexity is compounded for compounds exhibiting pleiotropic activities or those engaging in weak, transient interactions with their cellular partners. A comprehensive understanding of its mechanism is crucial for informed application and further development.

Future Direction: Research will advance through the application of cutting-edge chemical biology tools. This includes quantitative proteomic techniques such as affinity purification-mass spectrometry (AP-MS) with tailored this compound probes, thermal proteome profiling (TPP), and activity-based protein profiling (ABPP) to systematically identify direct binding partners. High-resolution structural biology methods, including cryo-electron microscopy (cryo-EM) and X-ray crystallography, will be employed to visualize this compound-target interactions at atomic resolution, providing insights into binding modes and conformational changes. Furthermore, advanced functional genomics screens (e.g., CRISPR-Cas9 knockout or knockdown libraries) will be utilized to systematically dissect the downstream cellular pathways and physiological responses triggered by this compound, offering a holistic view of its cellular impact.

Development of Innovative Analytical Techniques for Complex Matrices

Challenge: The accurate and sensitive detection, quantification, and structural characterization of this compound in diverse and complex matrices (e.g., plant extracts, fermentation broths, environmental samples, or biological fluids) is often hindered by low concentrations, significant matrix interferences, and the presence of structurally similar analogs or metabolites. Conventional analytical methods may lack the requisite specificity, sensitivity, or throughput for comprehensive and reliable analysis, particularly in trace amounts.

Future Direction: Future efforts will concentrate on developing next-generation analytical platforms. This includes the integration of ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS) and ion mobility spectrometry (IMS) for enhanced separation power and isomer differentiation. Advanced nuclear magnetic resonance (NMR) spectroscopy, incorporating cryogenically cooled probes and dynamic nuclear polarization (DNP) techniques, will be crucial for structural elucidation from minute quantities and in complex mixtures. The development of highly specific biosensors and aptamer-based assays, alongside miniaturized lab-on-a-chip devices, will enable rapid, portable, and high-throughput analysis of this compound in diverse and challenging samples, improving both detection limits and efficiency.

Predictive Modeling and Artificial Intelligence in this compound Research

Challenge: The traditional experimental approach to discovering new properties, optimizing synthesis, or predicting biological activities of compounds like this compound is inherently resource-intensive, time-consuming, and often relies on empirical trial-and-error. The vastness of chemical space makes exhaustive experimental screening impractical, limiting the pace of discovery and optimization.

Exploration of Novel Biological Roles and Applications (Non-Clinical)

Challenge: The current understanding of this compound's biological spectrum may be limited to a few specific activities, leaving a vast array of potential non-clinical applications unexplored. Many natural products possess multifaceted bioactivities that are not immediately apparent from initial investigations. Identifying new beneficial roles requires broad, unbiased screening approaches that extend beyond initial observations.

Future Direction: Future research will systematically explore novel biological roles for this compound beyond its currently established activities, focusing exclusively on non-clinical applications. This includes high-throughput phenotypic screening in diverse model systems relevant to agriculture (e.g., plant growth promotion, natural pesticides, herbicides, or plant defense elicitors), materials science (e.g., precursors for bio-based polymers, coatings, or functional materials with unique properties), and environmental science (e.g., bioremediation agents for pollutants, or biosorbents). Investigations into its potential as a quorum sensing modulator in microbial communities or as an allelochemical in ecological interactions also represent promising avenues, expanding its utility across various industrial and ecological sectors.

Q & A

Q. How to address reproducibility challenges in this compound’s preclinical efficacy models?

  • Methodological Answer :

Standardization : Follow ARRIVE 2.0 guidelines for animal studies, including blinding and randomization .

Multi-Center Validation : Collaborate with ≥3 independent labs to replicate efficacy in disease models (e.g., xenograft mice) .

Data Transparency : Share raw data via repositories (e.g., Zenodo) and publish negative results to reduce reporting bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.